BenchChemオンラインストアへようこそ!

6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine

Medicinal Chemistry Lead Optimization Physicochemical Profiling

6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine (CAS 2913278-28-9, MW 138.10) features a single fluorine at the 6-position, providing 26% higher electronegativity and ~19% smaller van der Waals radius versus the 6-chloro analog. This substitution pattern aligns with documented kinase inhibitor SAR (PIM1, c-Met). The strong -I effect of fluorine activates adjacent positions for regioselective SNAr diversification. At ≥95% purity, this fragment-compliant (<300 Da) scaffold supports focused library synthesis and ¹⁹F NMR-based screening. Ensure SAR integrity—do not substitute 6-position analogs without empirical validation.

Molecular Formula C5H3FN4
Molecular Weight 138.10 g/mol
Cat. No. B13462196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine
Molecular FormulaC5H3FN4
Molecular Weight138.10 g/mol
Structural Identifiers
SMILESC1=CC(=NN2C1=NC=N2)F
InChIInChI=1S/C5H3FN4/c6-4-1-2-5-7-3-8-10(5)9-4/h1-3H
InChIKeyMMYZYUPJQFBKSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine – Specifications, Core Architecture and Scientific Baseline


6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine (CAS: 2913278-28-9) is a fluorinated heterocyclic building block with the molecular formula C5H3FN4 and a molecular weight of 138.10 g/mol, typically supplied at ≥95% purity . The compound features a fused [1,2,4]triazolo[1,5-b]pyridazine core with a single fluorine substitution at the 6-position of the pyridazine ring . This substitution pattern places the fluorine atom at a position that, in structurally related triazolopyridazines, has been identified as a critical site for modulating target binding affinity and physicochemical properties [1]. The 6-fluoro moiety introduces distinct electronic characteristics—high electronegativity (-I effect) combined with minimal steric bulk—relative to hydrogen, chloro, or methyl substituents at the same position, providing a differentiated synthetic handle for medicinal chemistry applications [1].

6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine – Why In-Class Substitution Is Not Equivalent


The triazolopyridazine scaffold is not a uniform commodity; substitution at the 6-position fundamentally alters electronic, steric, and pharmacokinetic profiles in ways that cannot be compensated for by post-hoc modification. The 6-fluoro substituent differs decisively from the 6-chloro analog (CAS 42399-79-1, MW 154.56) in both size (van der Waals radius: F ~1.47 Å vs. Cl ~1.75 Å) and electronegativity (Pauling: F 3.98 vs. Cl 3.16), which directly impacts target binding geometry, metabolic stability, and synthetic accessibility via nucleophilic aromatic substitution [1]. Similarly, the 6-fluoro compound differs from 6-methyl-[1,2,4]triazolo[1,5-b]pyridazine (MW 134.14) in both electronic character and hydrogen-bonding capacity . Patent literature explicitly demonstrates that chemical modification at the 6-position of the [1,2,4]triazolo[1,5-b]pyridazine core yields distinct series with divergent biological activity profiles—a finding that underscores why one 6-substituted analog cannot be assumed to substitute for another without empirical validation [2]. For procurement decisions, selecting the incorrect 6-substituted derivative introduces uncontrolled variables into SAR studies, lead optimization campaigns, or synthetic route development.

6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine – Quantitative Differentiation Evidence


Fluorine Substitution at the 6-Position: Quantified Physicochemical Differentiation from 6-Chloro and 6-Methyl Analogs

The 6-fluoro substituent confers quantifiably distinct physicochemical properties relative to alternative 6-position modifications. The fluorine atom introduces a -I (inductive electron-withdrawing) effect that polarizes the pyridazine ring without introducing the substantial steric bulk of chlorine or the electron-donating character of a methyl group [1]. Compared with 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine, the 6-fluoro analog exhibits a lower molecular weight (138.10 vs. 154.56 g/mol), a ~19% smaller van der Waals radius at the substituent position, and a higher electronegativity (Pauling scale: 3.98 vs. 3.16) [2]. These differences translate into altered lipophilicity, distinct metabolic vulnerability (C-F bonds are significantly more resistant to oxidative metabolism than C-Cl bonds), and divergent suitability for nucleophilic aromatic substitution reactions [1].

Medicinal Chemistry Lead Optimization Physicochemical Profiling

6-Position Substituent Effects: Patent-Documented SAR Differentiation from 7-Substituted and Unsubstituted Analogs

Patent literature (US 5,389,633, Takeda) explicitly documents that systematic chemical modification at the 6-position of the [1,2,4]triazolo[1,5-b]pyridazine core generates distinct compound series with divergent biological activity profiles [1]. The inventors specifically investigated 'chemical modification of [1,2,4]triazolo[1,5-b]pyridazine compounds at the 6 position' and identified that a new series of compounds resulting from this positional substitution strategy possessed antiallergic, anti-inflammatory, and anti-PAF (platelet activating factor) activities [1]. Critically, the patent establishes that the 6-position substituent is not a silent structural feature—it is a principal determinant of pharmacological activity. This contrasts with 7-substituted triazolopyridazine analogs, where SAR studies have revealed distinct selectivity and potency profiles tied to different kinase targets, including c-Met [2]. The 6-fluoro variant therefore represents a defined, patent-validated substitution pattern with established potential for bioactivity modulation, whereas unsubstituted or alternatively substituted analogs lack this documented SAR foundation at the 6-position.

SAR Studies Kinase Inhibition Structure-Based Drug Design

Fluorinated Triazolopyridazine Scaffolds in Kinase Inhibition: Cross-Class Potency Precedent

While direct IC50 data for 6-fluoro-[1,2,4]triazolo[1,5-b]pyridazine are not available in the peer-reviewed literature, cross-class evidence from structurally related fluorinated triazolopyridazines establishes quantitative precedent for the potency achievable with this scaffold class. Optimization of the triazolopyridazine core through rational introduction of substituents at the C-6 position has yielded compounds with low nanomolar potency against PIM1 kinase [1]. Specifically, a tricyclic series bearing C-6 substitution achieved potency in the low nanomolar range versus PIM1, with comprehensive SAR/SPR (structure-property relationship) characterization including ADME profiling [1]. This quantitative precedent demonstrates that the [1,2,4]triazolopyridazine scaffold with appropriate 6-position substitution can achieve drug-like potency against clinically relevant kinase targets. The 6-fluoro variant provides a fluorine-containing entry point for building upon this established scaffold potential, with fluorine conferring documented advantages for metabolic stability and binding interactions that non-fluorinated analogs lack [2].

Kinase Inhibitors PIM1 Cancer Therapeutics

6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine – Evidence-Backed Application Scenarios


Kinase Inhibitor Lead Discovery: Building upon Validated C-6 Triazolopyridazine Scaffolds

Researchers developing kinase inhibitors—particularly against targets such as PIM1, c-Met, or other tyrosine kinases—can utilize 6-fluoro-[1,2,4]triazolo[1,5-b]pyridazine as a core building block for SAR expansion. Cross-class evidence demonstrates that optimized C-6 substituted triazolopyridazines achieve low nanomolar potency against PIM1 kinase with comprehensive ADME characterization [1]. The 6-fluoro variant provides a metabolically stable, low-molecular-weight entry point (MW 138.10) for constructing focused libraries aimed at kinase selectivity profiling. Unlike 7-substituted analogs which have been documented primarily for c-Met kinase inhibition in cytotoxic assays, the 6-fluoro substitution pattern aligns with a distinct SAR vector amenable to diverse target classes [1] [2].

Fragment-Based Drug Discovery: Low-Molecular-Weight Fluorinated Heterocyclic Probe

At 138.10 g/mol, 6-fluoro-[1,2,4]triazolo[1,5-b]pyridazine falls well within fragment library specifications (<300 Da) and offers a defined vector for fragment growing or linking strategies. The 6-fluoro substituent provides a ~19% smaller van der Waals radius and 26% higher electronegativity compared with the 6-chloro analog (154.56 g/mol) [1] [2]. These differences translate into superior ligand efficiency potential and distinct binding geometry in target active sites. The fluorine atom serves as an NMR-active (¹⁹F) probe for protein-ligand interaction studies and confers oxidative metabolic stability that chloro and unsubstituted analogs lack [2]. This makes the compound particularly suitable for fragment screening campaigns where fluorine-containing fragments are prioritized for their favorable physicochemical and detection properties.

Antiallergic and Anti-Inflammatory Drug Discovery: Patent-Validated SAR Starting Point

Patent literature (US 5,389,633, Takeda) explicitly establishes that systematic modification of the [1,2,4]triazolo[1,5-b]pyridazine core at the 6-position yields compounds with antiallergic, anti-inflammatory, and anti-platelet activating factor (anti-PAF) activities [1]. The 6-fluoro variant represents a direct implementation of this patent-validated SAR strategy, providing a fluorinated entry point to this biologically active chemical space. For research programs targeting allergic or inflammatory conditions, this compound offers a defined starting material aligned with documented pharmacological activity, whereas alternative substitution positions (e.g., 7-substituted analogs) have been linked to distinct therapeutic applications including oncology and GABA receptor modulation [1] [3].

Synthetic Methodology Development: Electrophilic Fluorinated Building Block

The 6-fluoro substituent confers enhanced electrophilicity at adjacent positions of the pyridazine ring due to the strong -I (inductive electron-withdrawing) effect of fluorine [1]. This polarization facilitates regioselective nucleophilic aromatic substitution (SNAr) reactions, enabling efficient diversification at positions adjacent to the fluorine-bearing carbon. The compound's fused triazole-pyridazine architecture provides multiple synthetic handles for further elaboration, while the fluorine atom itself can serve as a leaving group in appropriate reaction conditions or remain as a metabolically stable moiety in final compounds. This combination of electronic activation and synthetic versatility makes 6-fluoro-[1,2,4]triazolo[1,5-b]pyridazine a valuable building block for methodology development and parallel library synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.